

Application Notes and Protocols for Live-Cell Imaging with MS-275 (Entinostat)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RO-275

Cat. No.: B15613107

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A Note on Nomenclature: The identifier "**RO-275**" is ambiguous in scientific literature. This document focuses on the well-characterized Class I histone deacetylase (HDAC) inhibitor, MS-275 (Entinostat, SNDX-275), which is a prominent compound in cancer research with established applications in live-cell imaging.

Introduction

MS-275 (Entinostat) is a potent, cell-permeable, and orally bioavailable inhibitor of Class I histone deacetylases (HDACs), with particular selectivity for HDAC1 and HDAC3.[1][2][3] By inhibiting these enzymes, MS-275 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[4] This epigenetic modulation can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis, making MS-275 a compound of significant interest in oncology and other therapeutic areas.[1][5]

Live-cell imaging provides a powerful approach to study the dynamic cellular processes modulated by MS-275 in real-time. This allows for the detailed visualization and quantification of its effects on individual cells and cell populations, offering critical insights into its mechanism of action. These application notes provide detailed protocols for utilizing live-cell imaging to monitor two key cellular events induced by MS-275: apoptosis and the generation of reactive oxygen species (ROS).

Data Presentation

Table 1: In Vitro Inhibitory Activity of MS-275

Target	IC50 Value	Assay Conditions
HDAC1	0.18 - 0.51 μ M	Cell-free assays
HDAC2	0.453 μ M	Cell-free assays
HDAC3	0.74 - 8 μ M	Cell-free assays
HDAC6	>100 μ M	Cell-free assays
HDAC8	44.9 μ M	Cell-free assays

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Table 2: Antiproliferative Activity of MS-275 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value
D283	Medulloblastoma	50 nM
TC32	Ewing Sarcoma	100 nM
A2780	Ovarian Carcinoma	41.5 nM
Calu-3	Lung Carcinoma	>1 μ M
HL-60	Promyelocytic Leukemia	<1 μ M
K562	Chronic Myelogenous Leukemia	21.3 μ M
U937	Histiocytic Lymphoma	<1 μ M
Jurkat	T-cell Leukemia	<1 μ M
HT-29	Colorectal Adenocarcinoma	1.3 μ M
HCT-15	Colorectal Adenocarcinoma	4.71 μ M

IC50 values are dependent on the specific assay conditions and duration of exposure. Data compiled from multiple sources.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Live-Cell Imaging of MS-275-Induced Apoptosis using a Fluorescent Annexin V Probe

This protocol describes the real-time monitoring of apoptosis in cells treated with MS-275 by visualizing the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.

Principle:

In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet.^[8] Fluorescently-labeled Annexin V, a protein with a high affinity for PS, can then bind to the cell surface, allowing for the visualization of apoptotic cells.^{[8][9]} A membrane-impermeable nuclear dye (e.g., Propidium Iodide or a cell-impermeant Hoechst stain) can be used concurrently to distinguish late apoptotic/necrotic cells.

Materials:

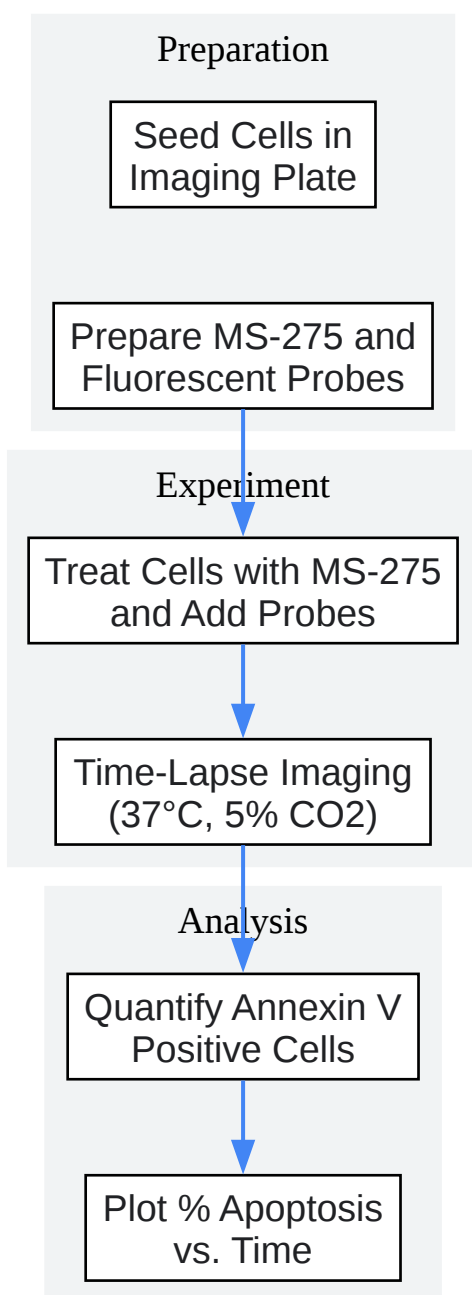
- Adherent or suspension cells of interest
- Complete cell culture medium
- MS-275 (Entinostat)
- Fluorescently-labeled Annexin V (e.g., Annexin V-FITC, Annexin V-GFP)
- A membrane-impermeable counterstain for necrosis (e.g., Propidium Iodide, YOYO-3 Iodide)
- Live-cell imaging compatible plates or dishes (e.g., 96-well black, clear-bottom plates)
- Live-cell imaging system with environmental control (37°C, 5% CO₂, humidity)

Protocol:

- Cell Seeding:

- For adherent cells, seed at a density that will result in 50-70% confluency at the time of imaging in a live-cell imaging plate.
- For suspension cells, use a plate pre-coated with a cell adhesion-promoting substrate.
- Allow cells to adhere and recover for 18-24 hours.
- Reagent Preparation:
 - Prepare a stock solution of MS-275 in DMSO. Further dilute in complete culture medium to the desired final concentrations (e.g., 1 μ M and 5 μ M).[\[10\]](#)
 - Prepare a working solution of the fluorescent Annexin V probe and the necrosis dye in a suitable imaging buffer (e.g., Annexin V binding buffer or complete medium) according to the manufacturer's instructions.
- Treatment and Staining:
 - Carefully remove the existing culture medium from the cells.
 - Add the medium containing the desired concentrations of MS-275. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
 - Add the Annexin V and necrosis dye solution to the wells.
 - Place the plate in the live-cell imaging system.
- Live-Cell Imaging:
 - Allow the plate to equilibrate in the imaging system's environmental chamber for at least 30 minutes.
 - Acquire images at regular intervals (e.g., every 30-60 minutes) for up to 48-72 hours.[\[5\]](#)
[\[10\]](#)
 - Use appropriate filter sets for the chosen fluorescent probes (e.g., FITC for Annexin V-FITC, and a red channel for Propidium Iodide).

- Acquire both phase-contrast/brightfield and fluorescence images at each time point.
- Data Analysis:
 - Use image analysis software to quantify the number of Annexin V-positive (early apoptotic) and Annexin V/necrosis dye-positive (late apoptotic/necrotic) cells over time.
 - Plot the percentage of apoptotic cells versus time for each treatment condition.



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Caption: Workflow for monitoring MS-275 induced apoptosis.

Live-Cell Imaging of MS-275-Induced Reactive Oxygen Species (ROS)

This protocol describes the detection and measurement of intracellular ROS levels in real-time following treatment with MS-275.

Principle:

MS-275 has been shown to induce a rapid increase in intracellular ROS within hours of treatment.^{[5][10]} This can be visualized using cell-permeable fluorescent probes that become fluorescent upon oxidation by ROS. Probes such as CellROX® Green or Deep Red are suitable for this purpose as they are non-fluorescent in their reduced state.^{[11][12]}

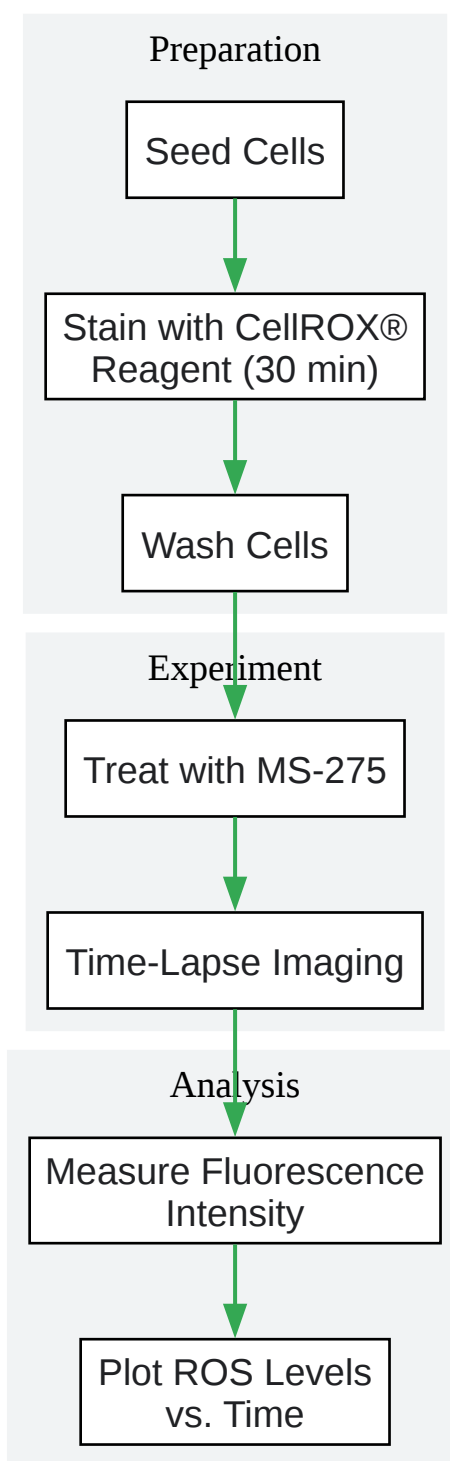
Materials:

- Adherent or suspension cells of interest
- Complete cell culture medium
- MS-275 (Entinostat)
- CellROX® Green or Deep Red Reagent
- Live-cell imaging compatible plates or dishes
- Live-cell imaging system with environmental control

Protocol:

- Cell Seeding:
 - Seed cells in a live-cell imaging plate to achieve 50-70% confluency for imaging.
 - Allow cells to adhere and recover for 18-24 hours.

- Cell Staining:
 - Prepare a working solution of the CellROX® reagent in complete medium at a final concentration of 5 μ M.[\[12\]](#)
 - Remove the existing medium and add the CellROX® solution to the cells.
 - Incubate for 30 minutes at 37°C.[\[12\]](#)
 - Wash the cells three times with a suitable imaging buffer (e.g., PBS or phenol red-free medium) to remove excess probe.
- Treatment and Imaging:
 - Prepare the MS-275 treatment solutions in the imaging buffer.
 - Add the MS-275 solutions to the stained cells. Include a vehicle control and a positive control for ROS induction (e.g., menadione or H₂O₂).
 - Immediately place the plate in the live-cell imaging system.
 - Acquire images every 5-15 minutes for 2-4 hours. MS-275 has been shown to induce ROS as early as 2 hours post-treatment.[\[10\]](#)
 - Use the appropriate filter sets for the chosen CellROX® reagent (e.g., FITC for Green, Cy5 for Deep Red).
 - Acquire both phase-contrast/brightfield and fluorescence images.
- Data Analysis:
 - Measure the mean fluorescence intensity of the CellROX® signal within the cells at each time point.
 - Normalize the fluorescence intensity to the vehicle control.
 - Plot the fold change in ROS levels over time for each treatment condition.



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Caption: Workflow for monitoring MS-275 induced ROS generation.

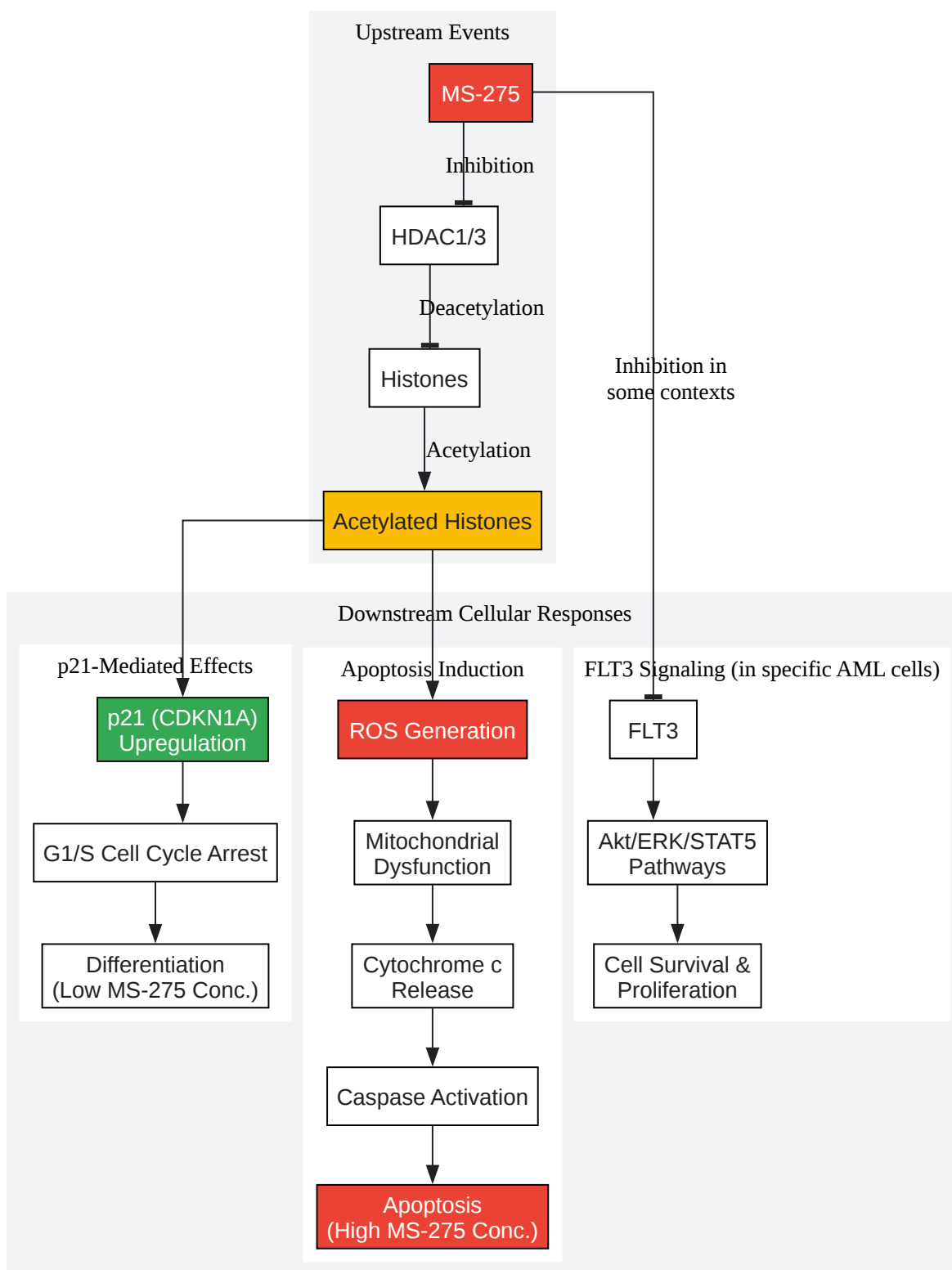
Signaling Pathways

MS-275 Mechanism of Action and Downstream Effects

MS-275, as a Class I HDAC inhibitor, primarily targets HDAC1 and HDAC3.^[1] This leads to an accumulation of acetylated histones, altering chromatin structure and gene transcription. One of the key genes upregulated by MS-275 is CDKN1A, which encodes the p21 protein.^{[6][13]} p21 is a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest, typically at the G1/S phase.^[6] At lower concentrations, this p21-mediated growth arrest can promote cell differentiation.^{[5][10]}

At higher concentrations, MS-275 can induce apoptosis through the intrinsic pathway.^{[5][10]} This is often preceded by a rapid generation of ROS.^[10] The increase in ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.^[10] This, in turn, activates the caspase cascade, leading to the execution of the apoptotic program.

In certain contexts, such as in acute myeloid leukemia (AML) cells with FLT3 mutations, MS-275 can also affect other signaling pathways. It has been shown to decrease the levels of total and phosphorylated FLT3, leading to the inactivation of its downstream pro-survival pathways, including Akt, ERK, and STAT5.^{[14][15][16]}



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Caption: Signaling pathways affected by MS-275.

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